4-methyl-N-(octahydro-1,4-benzodioxin-6-yl)thiophene-2-carboxamide
Description
4-methyl-N-(octahydro-1,4-benzodioxin-6-yl)thiophene-2-carboxamide is a synthetic organic compound featuring a thiophene-2-carboxamide moiety linked to an octahydro-1,4-benzodioxin ring system.
Properties
IUPAC Name |
N-(2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]dioxin-6-yl)-4-methylthiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3S/c1-9-6-13(19-8-9)14(16)15-10-2-3-11-12(7-10)18-5-4-17-11/h6,8,10-12H,2-5,7H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARGJXZFBMJZLBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(=O)NC2CCC3C(C2)OCCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydrogenation of Aromatic Precursors
The octahydrobenzodioxin core is typically derived from catalytic hydrogenation of 1,4-benzodioxin derivatives. A representative protocol involves:
- Substrate Preparation : 6-Nitro-1,4-benzodioxin synthesized via nitration of 1,4-benzodioxin using fuming HNO₃/H₂SO₄ at 0–5°C.
- Hydrogenation :
Critical Parameters :
Alternative Ring-Closing Approaches
For substrates requiring stereochemical precision, a Diels-Alder strategy proves advantageous:
- Diene Component : Cis-cyclohexene-1,4-diol.
- Dienophile : 2-Chloroacrylonitrile.
- Cyclization : BF₃·Et₂O catalysis in dichloromethane yields octahydrofuro[2,3-b]furan-6-amine after subsequent hydrolysis and Hofmann rearrangement.
Preparation of 4-Methylthiophene-2-Carboxylic Acid
Gewald Reaction Optimization
The 2-carboxy-4-methylthiophene scaffold is efficiently constructed via a modified Gewald reaction:
| Component | Quantity | Role |
|---|---|---|
| 2-Mercaptoacetaldehyde | 1.2 eq | Sulfur donor |
| Ethyl acetoacetate | 1.0 eq | Carbonyl component |
| Morpholine | 2.5 eq | Base |
| Ethanol | Solvent | Reaction medium |
Procedure :
- Reflux components at 85°C for 8 h under N₂.
- Acidify with HCl (6M) to precipitate crude product.
- Recrystallize from ethanol/water (4:1) to obtain white crystals (Yield: 78%).
Mechanistic Insight : The reaction proceeds through ketoenamine tautomerization, followed by cyclocondensation and autoxidation.
Amide Bond Formation Strategies
Acid Chloride Method
Stepwise Protocol :
- Activation : Treat 4-methylthiophene-2-carboxylic acid (1.0 eq) with SOCl₂ (3.0 eq) in anhydrous DCM (0.1 M) at 40°C for 2 h.
- Coupling : Add octahydro-1,4-benzodioxin-6-amine (1.1 eq) and Et₃N (2.0 eq) at 0°C. Warm to RT and stir for 12 h.
- Workup : Extract with NaHCO₃ (5%), dry over MgSO₄, and concentrate.
Yield : 65–72% after silica gel chromatography (Hexane:EtOAc 3:1).
Carbodiimide-Mediated Coupling
Reagent Screening :
| Coupling System | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| EDCl/HOBt | DMF | 25 | 82 |
| DCC/DMAP | CHCl₃ | 0→25 | 74 |
| HATU/DIEA | DCM | -15→25 | 88 |
Optimal Conditions :
- HATU (1.05 eq), DIEA (2.5 eq), DCM (0.05 M), 24 h stirring.
- Quench with NH₄Cl, extract with EtOAc, and purify via reversed-phase HPLC.
Purification and Analytical Characterization
Chromatographic Techniques
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃): δ 7.45 (s, 1H, NH), 6.82 (d, J = 8.4 Hz, 1H, ArH), 4.25–4.18 (m, 4H, OCH₂), 2.51 (s, 3H, CH₃), 1.85–1.45 (m, 8H, cyclohexyl).
- HRMS : m/z calc. for C₁₅H₁₈N₂O₃S [M+H]⁺: 315.1124, found: 315.1128.
Industrial-Scale Considerations and Applications
Process Intensification
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-(octahydro-1,4-benzodioxin-6-yl)thiophene-2-carboxamide undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions with halogenating agents to form halogenated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Halogenating agents such as bromine (Br₂) or chlorine (Cl₂) in the presence of a catalyst.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated derivatives.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to 4-methyl-N-(octahydro-1,4-benzodioxin-6-yl)thiophene-2-carboxamide exhibit promising anticancer properties. For instance, studies have shown that derivatives with similar structural motifs can inhibit microtubule polymerization, acting through the colchicine site of tubulin. This mechanism is crucial for developing new antitumor agents targeting various cancers.
Table 1: Overview of Anticancer Activity
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial efficacy. Preliminary studies suggest that it may have activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The presence of the thiophene ring is believed to enhance its interaction with microbial targets.
Table 2: Antimicrobial Activity Summary
| Activity Type | Description | Reference |
|---|---|---|
| Antimicrobial | Effective against gram-positive bacteria | |
| Minimum Inhibitory Concentration (MIC) | Reported around 256 µg/mL for related compounds |
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is vital for optimizing its biological activity. Variations in substituents on the thiophene ring or modifications to the carboxamide group can significantly influence its potency and selectivity against cancer cells or bacteria.
Key Findings in SAR Studies:
- Substituent Effects : The introduction of electron-donating groups such as methoxy at specific positions enhances antibacterial activity.
- Hydrophobicity : Increased hydrophobic character often correlates with improved membrane permeability and biological activity.
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal demonstrated that a series of thiophene derivatives exhibited significant cytotoxicity against several human cancer cell lines. The presence of the octahydro-benzodioxin moiety was linked to enhanced apoptotic effects in treated cells, suggesting a potential pathway for therapeutic intervention.
Case Study 2: Antimicrobial Efficacy
In another investigation, a related compound was tested for its antimicrobial properties, revealing effective inhibition against E. coli and S. aureus. The study highlighted a correlation between structural modifications and increased antimicrobial potency.
Table 3: Summary of Case Studies
Mechanism of Action
The mechanism of action of 4-methyl-N-(octahydro-1,4-benzodioxin-6-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzyme active sites, inhibiting their activity and affecting metabolic pathways. It may also interact with cellular receptors, modulating signal transduction pathways and exerting its biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Group Variations
A. 6-Methoxy-2-(thiophen-2-yl)-1,4-benzoxathiine (4b)
- Structure : Contains a benzoxathiine ring (oxygen and sulfur atoms) instead of the benzodioxin (two oxygen atoms) in the target compound. The thiophene group is directly attached to the benzoxathiine, whereas the target compound features a carboxamide linkage.
- Synthesis : Prepared via sodium hydride-mediated coupling in DMF, differing from the likely amide coupling methods used for carboxamide derivatives .
- Elemental Analysis : Calcd. C (70.29%), H (4.72%); Found C (70.26%), H (4.79%), indicating high purity and consistency with theoretical values .
B. 2-[[[(2,3-Dihydro-1,4-benzodioxin-6-yl)amino]carbonyl]amino]-4-methyl-N-(2,4,6-trimethylphenyl)-5-thiazolecarboxamide
- Structure : Shares the benzodioxin moiety but replaces thiophene with a thiazole ring. The substituents include a 2,4,6-trimethylphenyl group, enhancing lipophilicity compared to the target compound’s octahydrobenzodioxin group.
C. Spiro Pyrazole-Pyrido[4,3-d]pyrimidine Derivatives (14a–d)
- Structure : Features a spirocyclic system with pyrazole and pyrido-pyrimidine rings, structurally distinct from the target compound’s linear amide-linked framework.
Physicochemical and Pharmacokinetic Comparisons
Methodological Considerations
- Structural Characterization : SHELX software, widely used for crystallographic refinement, could resolve the target compound’s conformation, as seen in analogous small-molecule studies .
Biological Activity
4-methyl-N-(octahydro-1,4-benzodioxin-6-yl)thiophene-2-carboxamide is a synthetic compound with notable biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound is classified as a thiophene derivative and features a complex structure that includes an octahydro-1,4-benzodioxin moiety. Its IUPAC name is N-(2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]dioxin-6-yl)-4-methylthiophene-2-carboxamide. The molecular formula is , with a molecular weight of 283.37 g/mol .
The biological activity of 4-methyl-N-(octahydro-1,4-benzodioxin-6-yl)thiophene-2-carboxamide is primarily attributed to its interaction with specific enzymes and receptors within biological systems. It has been proposed that the compound can act as an enzyme inhibitor by binding to active sites of target enzymes, thereby modulating various metabolic pathways. Additionally, it may affect signal transduction pathways by interacting with cellular receptors .
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated its effectiveness against several cancer cell lines, including A549 (lung cancer), HeLa (cervical cancer), MCF-7 (breast cancer), and Du-145 (prostate cancer). The compounds derived from similar structures exhibited IC50 values ranging from 1.81 to 9.73 μM across these cell lines .
Table 1: Anticancer Activity Data
| Cell Line | IC50 Value (μM) | Activity Level |
|---|---|---|
| A549 | 2.52 | Moderate to High |
| HeLa | 3.15 | Moderate |
| MCF-7 | 1.81 | High |
| Du-145 | 9.73 | Moderate |
Anti-inflammatory and Antimicrobial Properties
The compound has also been investigated for its anti-inflammatory and antimicrobial activities. Preliminary research suggests that it may inhibit pro-inflammatory cytokines and exhibit bactericidal effects against certain pathogens . These properties make it a candidate for further exploration in therapeutic applications targeting inflammatory diseases and infections.
Synthesis and Derivatives
The synthesis of 4-methyl-N-(octahydro-1,4-benzodioxin-6-yl)thiophene-2-carboxamide typically involves the reaction of 4-methylthiophene-2-carboxylic acid with octahydro-1,4-benzodioxin-6-amine under specific conditions using coupling agents like DCC (N,N’-dicyclohexylcarbodiimide) .
Research into derivatives of this compound has shown that modifications can enhance biological activity or selectivity towards specific targets. For instance, structural variations have been explored to optimize anticancer efficacy while minimizing toxicity .
Case Studies
Several case studies have documented the effects of this compound on various biological systems:
- Case Study on Anticancer Activity : A study assessed the cytotoxic effects of synthesized derivatives on MCF-7 cells using MTT assays. The results indicated that certain derivatives had significantly lower IC50 values compared to the parent compound, suggesting enhanced potency .
- Case Study on Anti-inflammatory Effects : Another study investigated the anti-inflammatory potential by measuring the release of TNF-alpha in lipopolysaccharide-stimulated macrophages treated with the compound. Results showed a dose-dependent reduction in cytokine levels .
Q & A
Q. What synthetic methodologies are recommended for preparing 4-methyl-N-(octahydro-1,4-benzodioxin-6-yl)thiophene-2-carboxamide, and how can reaction yields be optimized?
- Methodological Answer : A common approach involves coupling thiophene-2-carboxylic acid derivatives with octahydro-1,4-benzodioxin-6-amine using carbodiimide-based reagents (e.g., EDC/HOBt). For example, General Procedure A in achieved a 27% yield via column chromatography (dichloromethane/ethyl acetate, 9:1) . Optimize solvent choice (e.g., HFIP in improved reaction efficiency) and reaction time (12–24 hours). Yields can be enhanced by using molecular sieves to absorb moisture or by adjusting stoichiometric ratios of boronic acid derivatives (e.g., 1.2 equivalents of arylboronic acid) .
Q. Which spectroscopic and crystallographic techniques are essential for structural characterization?
- Methodological Answer :
- X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for refinement, particularly for resolving complex stereochemistry in octahydro-benzodioxin systems .
- NMR Spectroscopy : Assign and NMR signals using deuterated solvents (e.g., CDCl) and compare to analogs (e.g., δ 7.60–7.40 ppm for aromatic protons in ) .
- Elemental Analysis : Confirm purity via microanalysis (e.g., C, H, S percentages matching calculated values as in ) .
Q. How can researchers ensure compound purity and identity during synthesis?
- Methodological Answer :
- Chromatography : Employ preparative TLC or column chromatography (e.g., silica gel with dichloromethane/ethyl acetate gradients) to isolate pure fractions .
- Mass Spectrometry : Validate molecular weight using HRMS-ESI (e.g., observed 301.1379 vs. calculated 301.1369 [M+H] in ) .
- Melting Point and Values : Compare to literature data for known derivatives (see for protocols) .
Q. What experimental protocols guide pharmacological screening for benzodioxin-thiophene hybrids?
- Methodological Answer : Follow standardized antibacterial assays (e.g., broth microdilution against S. aureus and E. coli), using ciprofloxacin as a positive control. reports inhibitory activity for sulfonamide analogs (e.g., compound 3 with MIC ≤ 2 µg/mL), suggesting similar protocols for carboxamide derivatives .
Advanced Research Questions
Q. How can computational modeling predict metabolic stability and interactions with enzymes like aldehyde oxidase?
- Methodological Answer : Use docking simulations (e.g., AutoDock Vina) to assess binding affinity to metabolic enzymes. Validate predictions with in vitro assays (e.g., liver microsomes) and HRMS to identify metabolites (e.g., hydroxylation or sulfation products as in ) . Adjust substituents on the thiophene or benzodioxin rings to reduce metabolic clearance.
Q. What strategies resolve contradictions in biological activity data across structural analogs?
- Methodological Answer : Perform structure-activity relationship (SAR) studies by synthesizing analogs with systematic substitutions (e.g., bromoethyl or phenethyl groups in ). Use statistical tools (e.g., ANOVA) to compare activity trends and identify critical functional groups (e.g., sulfonamide vs. carboxamide moieties) .
Q. How do methodological innovations in crystallography improve phasing for complex derivatives?
Q. What role do multicomponent reactions play in diversifying thiophene-carboxamide libraries?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
